An In-Depth Technical Guide to Flupyrazofos: Chemical Structure and Properties
An In-Depth Technical Guide to Flupyrazofos: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupyrazofos is a noteworthy organophosphate insecticide, distinguished by its pyrazole moiety.[1] As a member of the aryl organothiophosphate class of insecticides, it demonstrates significant efficacy against specific agricultural pests, such as the diamond-back moth (Plutella xylostella).[2] This guide provides a comprehensive technical overview of Flupyrazofos, delving into its chemical architecture, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies. The information presented herein is intended to support research, development, and risk assessment activities related to this compound.
Chemical Identity and Structure
Flupyrazofos is chemically designated as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate.[3] Its unique structure, featuring a trifluoromethyl-substituted pyrazole ring linked to a diethyl phosphorothioate group, is central to its insecticidal activity.
Key Identifiers:
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IUPAC Name: O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[3]
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CAS Number: 122431-24-7[4]
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Molecular Formula: C₁₄H₁₆F₃N₂O₃PS[4]
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Molecular Weight: 380.32 g/mol [4]
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Synonyms: KH 502; O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate[4]
Caption: Chemical structure of Flupyrazofos.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 380.32 g/mol | [5] |
| XLogP3-AA (LogP) | 5 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 6 | [5] |
| Topological Polar Surface Area | 77.6 Ų | [5] |
| Physical State | Solid (Form) | [6] |
| Storage Temperature | Room Temperature | [6] |
Note: The LogP value suggests a high potential for bioaccumulation. The absence of hydrogen bond donors indicates it is a non-protic molecule.
Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate insecticide, the primary mechanism of action of Flupyrazofos is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic clefts.
The process of inhibition involves the phosphorylation of a serine residue within the active site of AChE by the organophosphate. This covalent modification inactivates the enzyme, leading to an accumulation of ACh in the synapse. The resulting overstimulation of cholinergic receptors disrupts nerve impulse transmission, causing a range of neurotoxic effects that can ultimately lead to the death of the organism.[7]
Caption: Mechanism of Acetylcholinesterase inhibition by Flupyrazofos.
Synthesis of Flupyrazofos
While a specific, detailed synthesis protocol for Flupyrazofos is not publicly available, the general synthesis of related pyrazole and organophosphate compounds suggests a likely synthetic route. The synthesis of the core pyrazole structure is a key step, which can be achieved through various methods, often involving the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.
For instance, the synthesis of 1-phenyl-3-methyl-5-pyrazolone involves the reaction of phenylhydrazine with methyl acetoacetate.[8] A plausible route for the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate of Flupyrazofos would involve the reaction of phenylhydrazine with a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.
The final step would then be the phosphorylation of the pyrazolol intermediate with O,O-diethyl phosphorochloridothioate in the presence of a base to yield Flupyrazofos.
Caption: Plausible synthetic pathway for Flupyrazofos.
Toxicological Profile
Toxicological studies are essential for assessing the potential risks of Flupyrazofos to non-target organisms, including mammals. A developmental toxicity study in Sprague-Dawley rats provides key insights into its maternal and fetal effects.
In this study, pregnant rats were administered Flupyrazofos by gavage from days 7-17 of gestation at doses of 0, 5, 12, and 30 mg/kg/day.[2]
Key Findings:
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30 mg/kg/day: Maternal toxicity was observed, including mortality (4.3%), clinical signs of toxicity, decreased food intake, and suppressed body weight. Fetal effects included reduced weight and an increased incidence of skeletal retardations.[2]
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12 mg/kg/day: Toxic effects in dams, including mortality (4.2%) and nasal discharge, were noted, along with some fetal skeletal retardation.[2]
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5 mg/kg/day: No signs of maternal or embryotoxicity were observed.[2]
Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal toxicity in rats was determined to be 5 mg/kg/day .[2]
Environmental Fate
The environmental fate of a pesticide determines its persistence, mobility, and potential for contamination of soil, water, and air. Key processes governing the environmental fate of pesticides like Flupyrazofos include degradation (microbial and chemical), adsorption to soil particles, and transport (leaching, runoff, and volatilization).[9]
While specific environmental fate data for Flupyrazofos is limited in the public domain, general principles for organophosphate pesticides can be applied. Organophosphates can undergo hydrolysis, with the rate being influenced by pH and temperature.[10] Photodegradation by sunlight can also contribute to their breakdown in the environment.[9]
The persistence of a pesticide in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial amount to dissipate.[11] Pesticides can be categorized based on their soil half-life as non-persistent (<30 days), moderately persistent (30-100 days), or persistent (>100 days).[12] Given the lack of specific data for Flupyrazofos, its environmental persistence remains an area for further investigation.
Analytical Methodologies
The accurate detection and quantification of Flupyrazofos and its metabolites in various matrices are crucial for toxicokinetic studies, residue analysis, and environmental monitoring. A validated analytical method using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been developed for the simultaneous determination of Flupyrazofos and its metabolites, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and flupyrazofos oxon, in rat plasma.[3]
Experimental Protocol: HPLC Analysis of Flupyrazofos in Rat Plasma[3]
1. Chromatographic Conditions:
- System: Isocratic High-Performance Liquid Chromatography (HPLC) with UV detection.
- Column: Phenyl bonded phase analytical cartridge.
- Mobile Phase: 50 mM phosphate buffer (pH 3.0) - acetonitrile (40:60, v/v).
- Detection Wavelength: 232 nm.
2. Sample Preparation:
- Details of the plasma extraction procedure are not provided in the abstract but would typically involve protein precipitation followed by centrifugation and filtration of the supernatant.
3. Performance:
- Separation: The method provides good separation of Flupyrazofos and its metabolites.
- Run Time: Complete separation is achieved in less than 12 minutes.
- Limit of Quantitation (LOQ): 40 ng/mL for Flupyrazofos and 20 ng/mL for its metabolite, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP).
- Recovery: Greater than 90% from rat plasma.
This method has been successfully applied to a toxicokinetic study in rats, demonstrating its utility for in vivo research.[3]
Caption: General workflow for the HPLC analysis of Flupyrazofos.
Conclusion
Flupyrazofos is a potent organophosphate insecticide with a distinct chemical structure that dictates its biological activity. Its primary mechanism of action through the inhibition of acetylcholinesterase is well-understood within the broader context of organophosphate toxicology. While some toxicological and analytical data are available, further research is warranted to fully characterize its physicochemical properties, delineate its specific synthesis pathway, and comprehensively assess its environmental fate and behavior. The information compiled in this guide serves as a foundational resource for scientists and professionals engaged in the study and application of this compound.
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